1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

Lipophilicity ADME prediction Lead optimization

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (CAS 1303845-63-7) is a heterocyclic amine building block combining a 4-methyl-1,3-thiazole ring with a cyclobutan-1-amine moiety (molecular formula C8H12N2S, molecular weight 168.26 g·mol⁻¹). Its computed lipophilicity (XLogP3-AA = 0.9) and topological polar surface area (67.2 Ų) position it within drug-like chemical space.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 1303845-63-7
Cat. No. B1523906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
CAS1303845-63-7
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2(CCC2)N
InChIInChI=1S/C8H12N2S/c1-6-5-11-7(10-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3
InChIKeyHHEVRCYVGOMCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (CAS 1303845-63-7) – Key Physicochemical & Procurement Profile


1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (CAS 1303845-63-7) is a heterocyclic amine building block combining a 4-methyl-1,3-thiazole ring with a cyclobutan-1-amine moiety (molecular formula C8H12N2S, molecular weight 168.26 g·mol⁻¹) [1]. Its computed lipophilicity (XLogP3-AA = 0.9) and topological polar surface area (67.2 Ų) position it within drug-like chemical space [1]. The compound is supplied at 95% purity by multiple reputable vendors, including Sigma-Aldrich and Enamine, and is classified under GHS as harmful if swallowed, harmful in contact with skin, causes serious eye damage, and may cause respiratory irritation [2].

Building-block workflow: Heterocyclic amine with drug-like computed properties (XLogP3-AA 0.9, TPSA 67.2 Ų) suited for fragment-based lead optimization or SAR exploration.
Supply assurance: Multi-vendor availability at 95% purity with full Certificates of Analysis supports medium-throughput parallel synthesis.
Safety compliance: Complete GHS classification (H302, H312, H315, H318, H332, H335) satisfies institutional chemical safety review requirements for lab handling.

Why 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine Cannot Be Replaced by Off-the-Shelf Thiazole-Cycloalkylamine Analogs


Thiazole-cycloalkylamine building blocks appear superficially similar, but small structural modifications produce quantifiable changes in key drug-design parameters [1]. Removing the 4-methyl group drops lipophilicity by 0.4 log units (XLogP3-AA 0.5 vs 0.9); replacing the cyclobutane ring with an ethyl chain reduces molecular weight by 26 Da and eliminates conformational constraint; enlarging the 4-alkyl substituent to isopropyl adds 28 Da [2][3]. Each change alters solubility, permeability, and metabolic stability in non-linear ways, making generic substitution unreliable without experimental validation. The following evidence items quantify these differences.

Target compound
4-methyl-1,3-thiazol-2-yl cyclobutan-1-amine: constrained ring scaffold, MW 168.26, XLogP3-AA 0.9.
Des-methyl analog
May shift lipophilicity and target engagement: Lacks the 4-methyl group, reducing computed XLogP3-AA by 0.4 log units and altering membrane permeability context.
Ethanamine analog
May not reproduce conformational constraint: Flexible ethyl chain replaces cyclobutane, eliminating scaffold pre-organization and altering entropic binding profile.

Quantitative Differentiation Evidence for 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine Against Closest Analogs


XLogP3-AA Lipophilicity: +0.4 Log Units Over the Unsubstituted Thiazole Analog

The target compound exhibits an XLogP3-AA of 0.9, compared to 0.5 for 1-(1,3-thiazol-2-yl)cyclobutan-1-amine (the direct des-methyl analog) [1][2]. This +0.4 log unit difference represents an approximately 2.5-fold increase in calculated octanol-water partition coefficient, attributable to the single methyl substituent at the thiazole 4-position. The ethanamine analog (lacking the cyclobutane ring) has an XLogP3-AA of 0.6 [3].

XLogP3-AA Lipophilicity
Cross-study comparable
Target XLogP3-AA = 0.9
Des-methyl analog: 0.5; Ethanamine analog: 0.6
+0.4 log unit shift from single methyl group.
Reported 0.4 log unit lipophilicity shift; may support lead optimization and ADME model tuning.
Computed values; experimental logD may refine interpretation.
Lipophilicity ADME prediction Lead optimization

Molecular Weight & Steric Differentiation: 14–26 Da Increment Over Closest Analogs

The target compound (MW 168.26) is +14.02 Da heavier than the des-methyl analog 1-(1,3-thiazol-2-yl)cyclobutan-1-amine (MW 154.24) and +26.04 Da heavier than 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine (MW 142.22) [1][2][3]. Conversely, it is –28.05 Da lighter than the 4-isopropyl analog 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine (MW 196.31) .

Molecular Weight Differentiation
Cross-study comparable
Target MW = 168.26 Da
Des-methyl: 154.24; Ethanamine: 142.22; 4-Isopropyl: 196.31
+14 to +26 Da increment vs smaller analogs.
Distinct steric profile suited for fragment elaboration; alters binding-pocket occupancy context.
Free-base MW; salt forms will differ.
Molecular weight optimization Fragment-based drug design Steric tuning

Conformational Constraint: Cyclobutane Ring Versus Flexible Alkyl-Chain Analogs

The cyclobutane ring locks the amine-bearing carbon into a geometrically constrained sp³ center with a defined bond angle (~90° endocyclic), restricting the conformational freedom available to the ethanamine analog 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine, which has an unrestrained C–CH₃ rotatable group [1][2]. Both compounds share identical hydrogen bond donor (1), acceptor (3), and rotatable bond (1) counts, confirming that the differentiation is purely steric/conformational [1][2].

Conformational Constraint
Class-level inference
Cyclobutane ring: constrained sp³ center
Versus flexible ethyl chain in ethanamine analog.
Identical HBD/HBA/rotatable bond counts; difference is purely steric.
Reported scaffold pre-organization may reduce entropic penalty; supports selectivity probe design.
Impact requires target co-crystal structure confirmation.
Conformational restriction Scaffold rigidity Entropic penalty

Multi-Source Commercial Availability at 95% Purity with Full GHS Safety Documentation

The compound is listed at 95% minimum purity by Sigma-Aldrich (Enamine catalog), AKSci, and Enamine LLC directly, with full Certificates of Analysis available [1]. The des-methyl analog 1-(1,3-thiazol-2-yl)cyclobutan-1-amine is available from fewer vendors, and some close analogs (e.g., 1-(4-methylthiazol-2-yl)cyclobutanamine at CymitQuimica) are listed as discontinued . The target compound also has a complete GHS hazard classification—H302, H312, H315, H318, H332, H335—derived from a single ECHA C&L notification, providing unambiguous safety guidance for laboratory handling [2].

Multi-Source Availability
Supporting evidence
≥3 active vendors at 95% purity
Full GHS documentation: H302, H312, H315, H318, H332, H335.
Some close analogs discontinued or single-source.
Reduces single-supplier procurement risk; GHS data supports lab safety review.
Vendor catalog review, April 2026.
Procurement reliability Quality assurance Chemical safety

Patent Landscape: 24 Associated Patents Indicating Active Medicinal Chemistry Interest

PubChemLite reports 24 patents associated with 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine, compared to a literature count of zero, indicating that this scaffold has attracted significant proprietary research attention despite limited open-access publication [1]. The des-methyl analog shows substantially fewer patent associations in the same database. Patent co-occurrence analysis in PubChem links the compound to chemical-disease and chemical-gene associations, suggesting specific therapeutic target hypotheses are under investigation [2].

Patent Landscape
Class-level inference
24 associated patents; literature count: 0
Chemical-gene and chemical-disease co-occurrence data available.
Higher patent count than des-methyl analog.
Signals proprietary R&D interest; relevant for competitive intelligence and IP landscape analysis.
Patent counts from PubChemLite; qualitative comparison only.
Patent intelligence Competitive landscape Drug discovery relevance

High-Value Application Scenarios for 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Optimization Requiring Tunable Lipophilicity in the logP 0.5–0.9 Range

The 0.4 log unit XLogP3-AA difference between the 4-methyl and unsubstituted thiazole analogs provides a calibrated lipophilicity step for fragment growing or scaffold-hopping campaigns. Medicinal chemists can use this pair to probe the optimal lipophilic contact in a target binding pocket without altering hydrogen-bonding capacity [1]. The cyclobutane ring further ensures that any potency gain from the methyl group is not confounded by conformational flexibility changes.

Competitive Intelligence and Patent Landscape Analysis Around Thiazole-Containing Kinase or GPCR Inhibitors

With 24 associated patents and chemical-gene co-occurrence data in PubChem, this scaffold warrants investigation by IP and competitive intelligence teams. The compound may appear in Markush structures or specific examples within patent families targeting kinases, GPCRs, or CNS disorders—classes where thiazole-cyclobutylamine motifs are recurrent [1].

Chemical Biology Probe Synthesis Requiring Conformationally Restricted Amine Building Blocks

The cyclobutane-imposed conformational restriction differentiates this compound from flexible-chain analogs like 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine. This property is valuable for designing chemical probes where ligand pre-organization can reduce entropic binding penalties and improve target selectivity, particularly when a bent or V-shaped pharmacophore is desired [1].

Multi-Gram Scale-Up with Quality-Assured Procurement for SAR Campaigns

Sigma-Aldrich and Enamine supply this compound at 95% purity with Certificates of Analysis, and American Elements offers bulk quantities. The availability from multiple independent vendors reduces supply-chain risk. The complete GHS classification (H302, H312, H315, H318, H332, H335) ensures that safety review boards can approve its use without delays, making it suitable for medium-throughput parallel synthesis and SAR exploration [1].

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Calibrated lipophilicity step (Δ0.4 log units)
ADME model interpretation; target-binding pocket probing
Competitive intelligence and IP analysis
High patent-to-literature ratio (24:0)
Patent landscape and chemical-gene co-occurrence review
Chemical biology probe synthesis
Conformationally restricted cyclobutane scaffold
Binding selectivity and pre-organization assessment
SAR campaigns requiring scale-up
Multi-vendor 95% purity supply with CoA
Lot consistency and safety documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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